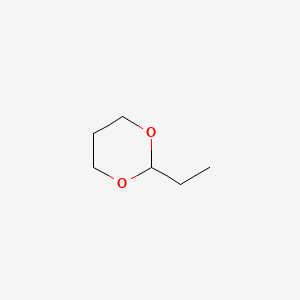

2-Ethyl-1,3-dioxane

Description

Overview of Cyclic Acetals and 1,3-Dioxane (B1201747) Systems in Organic Synthesis

Cyclic acetals are a cornerstone of modern organic synthesis, serving primarily as protecting groups for carbonyl compounds. researchgate.net These heterocyclic structures are formed by the reaction of a carbonyl compound (an aldehyde or ketone) with a diol, typically in the presence of an acid catalyst. organic-chemistry.org This reaction is reversible, allowing chemists to mask the reactivity of a carbonyl group while performing transformations on other parts of a molecule. researchgate.net The stability of cyclic acetals to basic, nucleophilic, and various oxidative and reductive conditions makes them exceptionally reliable. organic-chemistry.orgthieme-connect.de

Among these, 1,3-dioxanes, which are six-membered cyclic acetals derived from 1,3-diols, are particularly noteworthy. organic-chemistry.orgthieme-connect.de The formation of the six-membered ring is often thermodynamically favorable, leading to stable compounds. organic-chemistry.org A standard laboratory synthesis involves reacting the carbonyl compound and the 1,3-diol with an acid catalyst like p-toluenesulfonic acid in a solvent such as benzene (B151609) or toluene (B28343), with continuous removal of water to drive the reaction to completion. organic-chemistry.orgprepchem.com The chair-like conformation of the 1,3-dioxane ring is a subject of intense study, as it dictates the spatial arrangement of substituents and influences the stereochemical outcome of reactions. thieme-connect.depsu.edu

Significance of Substituted 1,3-Dioxanes in Contemporary Chemical Research

The importance of substituted 1,3-dioxanes extends far beyond their role as simple protecting groups. They are valuable intermediates and chiral auxiliaries in the synthesis of complex molecules, including natural products and pharmaceuticals. thieme-connect.deresearchgate.net The substituents on the 1,3-dioxane ring can direct the stereochemistry of subsequent reactions, providing a powerful tool for asymmetric synthesis. researchgate.net

In contemporary research, the conformational rigidity of the 1,3-dioxane ring is exploited to control the facial selectivity of reactions. For example, substituents at the C2 position, like the ethyl group in 2-ethyl-1,3-dioxane, have a strong thermodynamic preference for the equatorial position to minimize steric interactions with the axial hydrogens at C4 and C6. thieme-connect.depsu.edu This predictable stereochemistry is crucial. Furthermore, the 1,3-dioxane framework itself is a structural motif found in several natural products. thieme-connect.de Researchers also utilize substituted 1,3-dioxanes as model systems to study conformational preferences and non-bonded interactions within six-membered heterocyclic rings. psu.eduresearchgate.net The regioselective opening of the dioxane ring is another powerful synthetic strategy, providing access to selectively protected 1,3-diols. researchgate.net

Scope and Research Focus on 2-Ethyl-1,3-dioxane

This article concentrates specifically on 2-ethyl-1,3-dioxane, a representative example of a 2-substituted 1,3-dioxane. The research focus is on its fundamental chemical properties, synthesis, and conformational analysis. This compound is synthesized via the acid-catalyzed condensation of propanal with 1,3-propanediol (B51772). nih.gov

A key area of research interest for 2-substituted 1,3-dioxanes is their conformational behavior. psu.edu Like other such derivatives, the 2-ethyl-1,3-dioxane ring adopts a chair conformation. nih.gov The ethyl group at the C2 position preferentially occupies the equatorial orientation to avoid unfavorable steric interactions. thieme-connect.denih.gov This defined conformational preference makes it a useful model for studying reaction mechanisms and stereochemical control. While it serves as a protecting group, its primary utility in a research context is as a probe for understanding the intricacies of heterocyclic conformational analysis.

Data Tables

Table 1: Physicochemical Properties of 2-Ethyl-1,3-dioxane

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₁₂O₂ | nist.govnist.gov |

| Molar Mass | 116.16 g/mol | nist.govnist.gov |

| CAS Registry Number | 5702-29-4 | nist.gov |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 2-Ethyl-1,3-dioxane |

| Propanal |

| 1,3-Propanediol |

| p-Toluenesulfonic acid |

| Benzene |

Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-ethyl-1,3-dioxane |

InChI |

InChI=1S/C6H12O2/c1-2-6-7-4-3-5-8-6/h6H,2-5H2,1H3 |

InChI Key |

YYSCEOFBYTXZLD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1OCCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 1,3 Dioxane and Its Derivatives

Direct Acetalization Reactions

Direct acetalization stands as the most common and straightforward method for synthesizing 1,3-dioxanes. This reaction involves the condensation of a carbonyl compound with a 1,3-diol. The formation of the acetal (B89532) is a reversible process, and to drive the reaction toward the product, water, which is formed as a byproduct, must be removed. libretexts.org This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus or by using chemical or physical drying agents such as molecular sieves. libretexts.orgorganic-chemistry.org

Reaction of Aldehydes with 1,3-Diols under Acidic Catalysis

The core reaction for forming 2-substituted-1,3-dioxanes is the acid-catalyzed condensation of an aldehyde with a 1,3-diol. wikipedia.org The mechanism involves the protonation of the aldehyde's carbonyl group by the acid catalyst, which enhances its electrophilicity. The diol's hydroxyl groups then act as nucleophiles, attacking the activated carbonyl carbon in a stepwise fashion to form a hemiacetal intermediate, which subsequently cyclizes and eliminates a water molecule to yield the stable 1,3-dioxane (B1201747) ring. libretexts.org This reaction is versatile and can be applied to a wide range of aldehydes and diols to produce a diverse library of 1,3-dioxane derivatives.

To synthesize 2-Ethyl-1,3-dioxane specifically, the required precursors are propionaldehyde (B47417) (also known as propanal) and 1,3-propanediol (B51772). mdpi.com The ethyl group at the 2-position of the dioxane ring originates from the propionaldehyde, while the 1,3-propanediol provides the backbone for the six-membered heterocyclic ring containing two oxygen atoms. The reaction is an acid-catalyzed condensation between these two reactants.

The general reaction is as follows: Propionaldehyde + 1,3-Propanediol ⇌ 2-Ethyl-1,3-dioxane + Water

Catalytic Systems in Acetalization

The choice of catalyst is critical for the efficiency and selectivity of acetalization reactions. Catalysts can be broadly categorized as homogeneous (Brønsted and Lewis acids) or heterogeneous. nih.govgoogle.com While traditional homogeneous catalysts are effective, they can be corrosive and difficult to separate from the reaction mixture. nih.gov This has led to increased interest in developing solid, reusable heterogeneous catalysts that align with the principles of green chemistry. nih.govjmaterenvironsci.com

Homogeneous Brønsted acids are conventional catalysts for acetal formation. nih.gov

p-Toluenesulfonic acid (TsOH): TsOH is a widely used, effective organic acid catalyst for acetalization. google.com It is often employed in refluxing toluene (B28343) to facilitate the azeotropic removal of water, driving the reaction equilibrium towards the product. organic-chemistry.org

Sulfuric acid (H₂SO₄): Concentrated sulfuric acid is another strong Brønsted acid used to catalyze these reactions. google.comgoogle.com However, its strong corrosivity (B1173158) and potential to cause side reactions can be drawbacks. nih.gov

Other Brønsted Acids: Other acids like hydrochloric acid (HCl) and phosphoric acid have also been utilized. nih.govnih.gov

A screen of various Brønsted acids for a related dioxolane synthesis showed that catalysts like TsOH and Amberlyst-15 provided good yields, highlighting their utility in forming cyclic acetals. nih.gov

Lewis acids offer an alternative catalytic pathway by activating the carbonyl group for nucleophilic attack.

Boron trifluoride etherate (BF₃·Et₂O): This is a common and effective Lewis acid catalyst for acetalization, capable of promoting the reaction under mild conditions. nih.gov

Cerium(III) Triflate (Ce(OTf)₃): Cerium(III) triflate has emerged as a highly efficient, mild, and water-tolerant Lewis acid catalyst for the formation of acetals from both aldehydes and ketones. oup.comoup.com It can be used in catalytic amounts (1-5 mol%) and is compatible with acid-sensitive substrates, offering excellent yields. oup.comoup.comresearchgate.net Studies have shown its superiority in promoting cyclic acetalization compared to other methods. organic-chemistry.org

The table below summarizes findings for various Lewis acid-catalyzed acetalizations.

| Catalyst | Substrate(s) | Conditions | Yield | Reference |

| Cerium(III) Triflate | Hydroxyacetophenones, 1,3-propanediol | Hexane, Mild Temperature | Up to 100% | organic-chemistry.org |

| Cerium(III) Triflate | Various aldehydes/ketones | Methanol, 1-5 mol% catalyst | Good to Excellent | oup.comoup.com |

| BF₃·Et₂O | Steroid sapogenins, benzaldehyde (B42025) | - | Good | nih.gov |

| Zirconium tetrachloride | Carbonyl compounds, 1,3-propanediol | Mild conditions | High | organic-chemistry.org |

The use of solid acid catalysts is a significant advancement, offering easier separation, reusability, and reduced environmental impact. nih.govjmaterenvironsci.comcsic.es

Amberlyst-15: This sulfonic acid-functionalized polystyrene resin is a highly effective and reusable heterogeneous catalyst for acetalization. nih.govorgsyn.org It can be used in solvent-free conditions or with solvents like cyclohexane (B81311) to facilitate water removal. rsc.orgresearchgate.net Research on the acetalization of glycerol (B35011) with benzaldehyde showed that Amberlyst-15 effectively catalyzes the reaction, with temperature influencing the ratio of five-membered (dioxolane) to six-membered (dioxane) ring products. rsc.org

Zeolites: These microporous aluminosilicate (B74896) minerals are robust solid acid catalysts. nih.govextrica.com Various types of zeolites (e.g., H-Beta, H-Y, H-ZSM-5) have been successfully employed in the condensation of carbonyl compounds with diols, often providing nearly quantitative yields of the corresponding 1,3-dioxacycloalkanes at elevated temperatures. extrica.comresearchgate.net

Other Solid Acids: Other materials like montmorillonite (B579905) clays, silica-supported acids (e.g., MoO₃/SiO₂), and heteropolyacids have also been developed and used as efficient heterogeneous catalysts for acetal synthesis. nih.govmdpi.comresearchgate.net

The following table compares different heterogeneous catalysts used in acetalization reactions.

| Catalyst | Substrate(s) | Conditions | Yield/Conversion | Reference |

| Amberlyst-15 | Glycerol, Benzaldehyde | Refluxing Cyclohexane, 3h | >95% Conversion | rsc.org |

| Zeolite H-Beta | Styrene (B11656), Formaldehyde (B43269) | - | Quantitative Yield | extrica.com |

| Ceria (CeO₂) | Propylene, Formaldehyde | - | 60% (one-pot) | nih.gov |

| MoO₃/SiO₂ | Olefins, Formaldehyde | - | High Activity & Selectivity | researchgate.net |

Green Chemistry Approaches (e.g., Solvent-Free Conditions, Catalytic Iodine)

In recent years, the principles of green chemistry have significantly influenced the synthesis of 1,3-dioxanes, aiming to reduce the environmental impact of chemical processes. researchgate.net Key developments include the use of solvent-free reaction conditions and milder, more sustainable catalysts like molecular iodine. mdpi.comdergipark.org.tr

Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower costs, and often, faster reaction times. dergipark.org.tr For instance, the Biginelli reaction, which can be adapted to synthesize dihydropyrimidinone-fused 1,3-dioxanes, has been successfully performed under solvent-free conditions using microwave irradiation in the presence of iodine. dergipark.org.tr This approach not only eliminates the need for volatile organic solvents but also enhances reaction efficiency. dergipark.org.tr

Molecular iodine has emerged as a versatile and eco-friendly catalyst for various organic transformations, including the synthesis of 1,3-dioxanes. mdpi.com It is inexpensive, non-toxic, and highly stable, making it a preferable alternative to more hazardous acid catalysts. mdpi.com Iodine can effectively catalyze the cross-coupling of olefins with aldehydes to produce 4-substituted 1,3-dioxane derivatives with high yields and selectivity. researchgate.net This method is compatible with a range of aldehydes, including formaldehyde, acetaldehyde, and propionaldehyde. researchgate.net Furthermore, iodine has been utilized in the synthesis of 1,3-dioxanes from carbonyl compounds and 1,3-bis(trimethylsiloxy)propane under neutral, aprotic conditions. organic-chemistry.org The use of iodine as a catalyst in aqueous media represents another significant step towards greener synthesis, minimizing the reliance on organic solvents. acs.org

Table 1: Comparison of Catalysts in Green Synthesis of 1,3-Dioxanes

| Catalyst | Reaction Conditions | Advantages |

| **Molecular Iodine (I₂) ** | Solvent-free, microwave irradiation; Aqueous media | Inexpensive, non-toxic, stable, high yield, high selectivity. mdpi.comdergipark.org.trresearchgate.net |

| p-Toluenesulfonic acid (TsOH) | Solvent-free, three-component reaction | Effective for producing functionalized imidazo[1,2-a]pyridines. dergipark.org.tr |

| Solid Sodium Ethoxide | Solvent-free, ambient temperature | Mild, eco-friendly for synthesis of 2-amino-4H-benzo[b]pyrans. dergipark.org.tr |

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-ethyl-1,3-dioxane and its derivatives. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

The synthesis of 1,3-dioxanes typically involves the acid-catalyzed condensation of a carbonyl compound with a 1,3-diol. organic-chemistry.org Common catalysts include Brønsted acids like p-toluenesulfonic acid (TsOH) and Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). rsc.org The choice of catalyst can significantly impact the reaction outcome. For example, in the synthesis of N-aryl-4,5-unsubstituted pyrroles, aluminum chloride (AlCl₃) was found to be a superior catalyst compared to bismuth(III) triflate (Bi(OTf)₃), resulting in a significantly higher yield. researchgate.net

Solvent selection also plays a critical role. While ethereal solvents like diethyl ether and 1,4-dioxane (B91453) are commonly used, their impact on yield can vary. researchgate.net In some cases, increasing the concentration of the reaction mixture by using a neat ketone can improve the yield, though this may not be universally applicable. researchgate.net The continuous removal of water, a byproduct of the reaction, is essential for driving the equilibrium towards product formation. This is often achieved by using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water. organic-chemistry.org

Temperature and reaction time are interdependent variables that must be carefully controlled. For instance, in a microwave-assisted synthesis of oxazoline (B21484) derivatives, increasing the temperature from 110 °C to 140 °C led to a progressive increase in product yield. beilstein-journals.org Similarly, in the synthesis of pyrrole (B145914) derivatives, a reaction temperature of 80 °C for 6 hours was identified as optimal. researchgate.net

Table 2: Optimization of Reaction Conditions for Dioxane Synthesis

| Parameter | Variation | Effect on Yield | Reference |

| Catalyst | AlCl₃ vs. Bi(OTf)₃ | AlCl₃ provided a significantly higher yield (80% vs. 36%). | researchgate.net |

| Solvent | Diethyl ether, 1,4-dioxane | No significant improvement in yield was observed with different ethereal solvents. | researchgate.net |

| Temperature | 110 °C to 140 °C (Microwave) | Yield increased from 41% to 70%. | beilstein-journals.org |

| Reaction Time | 30 min to 20 min (Microwave at 130 °C) | Shorter time at optimal temperature maintained high yield. | beilstein-journals.org |

| Concentration | Neat ketone vs. solvent | Increased concentration improved yield in a specific case. | researchgate.net |

Transacetalization Methods

Transacetalization offers an alternative and often milder route to 1,3-dioxanes. This method involves the reaction of a pre-formed acetal with a diol in the presence of an acid catalyst. thieme-connect.de It is particularly useful for laboratory-scale synthesis and when dealing with sensitive functional groups.

The driving force for transacetalization is typically the removal of a more volatile alcohol or the formation of a more stable cyclic acetal. For example, 2,2-dimethoxypropane (B42991) is a common reagent for the protection of 1,3-diols as acetonides, a specific type of 1,3-dioxane. thieme-connect.de The reaction is driven by the formation of the stable cyclic acetal and the evaporation of methanol.

Acid catalysts are essential for transacetalization. These can range from traditional Brønsted acids like TsOH to solid acid catalysts like Amberlyst-15, an ion-exchange resin. The use of solid catalysts simplifies product purification as the catalyst can be easily filtered off. Reaction conditions are generally mild, with temperatures often ranging from 60–80 °C.

A key advantage of transacetalization is the potential for reduced side-product formation compared to direct acetalization from a carbonyl compound. This method has been widely applied in the synthesis of complex molecules, including the protection of hydroxyl groups in steroids and polyketide natural products. thieme-connect.de

Advanced Synthetic Strategies for Substituted 1,3-Dioxanes

Beyond the classical methods, several advanced synthetic strategies have been developed to access a diverse range of substituted 1,3-dioxanes, including those with specific stereochemistry.

Prins Reaction Applications

The Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde, is a powerful tool for the synthesis of 1,3-dioxanes. thieme-connect.com Depending on the reaction conditions, the Prins reaction can yield 1,3-dioxanes, 1,3-glycols, or unsaturated alcohols. thieme-connect.commpg.de This reaction is particularly valuable for creating substituted 1,3-dioxanes by varying the alkene and aldehyde starting materials. researchgate.net

Recent advancements have focused on developing more environmentally friendly and selective versions of the Prins reaction. For example, molecular iodine has been shown to be an effective catalyst for the Prins reaction between styrene derivatives and paraformaldehyde, yielding 1,3-dioxane derivatives in good yields (82-92%). researchgate.net The use of ionic liquids as both solvent and catalyst has also been explored to create a greener and more recyclable reaction system. researchgate.net

Furthermore, the development of catalytic asymmetric Prins reactions has enabled the synthesis of enantioenriched 1,3-dioxanes. mpg.deorganic-chemistry.org Confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts have been successfully employed for the enantioselective intermolecular Prins reaction of styrenes and paraformaldehyde. mpg.deorganic-chemistry.org These enantioenriched 1,3-dioxanes are valuable precursors for optically active 1,3-diols. mpg.de

Alpha-Formylation and Subsequent Reductive Cyclization

This strategy involves a two-step process to construct the 1,3-dioxane ring. The first step is the α-formylation of a suitable precursor, followed by a reductive cyclization. While direct examples for 2-ethyl-1,3-dioxane are not prevalent in the provided context, the principles can be applied to the synthesis of substituted derivatives. For instance, the synthesis of 1,3-amino alcohols can be achieved through the selective reduction of β-aminoketones, which can be seen as a related transformation involving a hydroxy-formylation process followed by reduction. rsc.org This approach highlights the potential for creating functionalized 1,3-dioxane analogs through a sequence of C-C bond formation and subsequent cyclization.

Chemo- and Stereoselective Synthesis of Chiral and Racemic Derivatives

The synthesis of chiral 1,3-dioxanes is of great interest due to their potential applications in asymmetric synthesis and as chiral building blocks. Several strategies have been developed to achieve chemo- and stereoselectivity.

One approach is the use of chiral starting materials. For example, the reaction of salicylaldehyde (B1680747) with commercially available chiral diols using a catalytic amount of Montmorillonite K10 clay has been used to synthesize enantiomerically pure 1,3-dioxolanes, a related class of cyclic acetals. researchgate.net This principle can be extended to the synthesis of chiral 1,3-dioxanes.

Catalytic asymmetric methods are also powerful tools. As mentioned in the context of the Prins reaction, chiral Brønsted acids can induce high enantioselectivity. mpg.deorganic-chemistry.org Similarly, enzymatic methods offer high stereoselectivity under mild conditions. researchgate.net For example, chemo-enzymatic processes that combine an asymmetric aldol (B89426) condensation with a bioreduction step using an alcohol dehydrogenase (ADH) have been used to synthesize valuable 1,3-diols with two stereogenic centers. rsc.org

Tandem reactions that integrate multiple steps into a single pot can also be highly stereoselective. A stereoselective tandem synthesis of syn-1,3-diol derivatives has been achieved by combining olefin cross-metathesis, hemiacetalization, and intramolecular oxa-Michael addition to furnish syn-1,3-dioxane derivatives. acs.org

The stereochemical outcome of these reactions can often be rationalized by considering the conformational preferences of the 1,3-dioxane ring. The chair-like conformation is generally preferred, and the anomeric effect can influence the orientation of substituents at the 2-position. thieme-connect.de

Synthesis of Complex Ligands and Molecular Architectures Incorporating the 2-Ethyl-1,3-Dioxane Moiety

The 2-ethyl-1,3-dioxane moiety, a six-membered heterocyclic ring, serves as a versatile building block in the design and synthesis of more complex molecular structures, including macrocyclic ligands like crown ethers and cryptands, as well as other supramolecular architectures. The inclusion of the 1,3-dioxane ring, in general, provides a degree of preorganization to a ligand scaffold, influencing its conformational properties and its subsequent ability to form complexes with guest species. researchgate.netacs.org While specific research focusing exclusively on the synthesis of complex ligands derived from 2-ethyl-1,3-dioxane is limited, the broader principles of incorporating 1,3-dioxane units into larger molecular frameworks are well-established. These methodologies can be extrapolated to understand how the 2-ethyl derivative could be utilized.

The synthesis of such complex architectures often involves multi-step sequences. A common strategy is the Williamson ether synthesis, a reaction that forms an ether from an organohalide and a deprotonated alcohol. This method is frequently employed in the formation of crown ethers and cryptands where diol precursors are reacted with appropriate dihalides under basic conditions. nih.gov The 1,3-dioxane unit can be incorporated into these precursors to influence the resulting macrocycle's structure and binding properties. For instance, research on cryptands has shown that 1,3-dioxane-decorated 1,3,5-trisubstituted-benzene units can be connected through various chains (exhibiting ester, ether, or triazole groups) to create complex, three-dimensional host molecules. acs.orgresearchgate.netnih.gov The role of the 1,3-dioxane units in these cases is to help pre-organize the substrate for the macrocyclization reaction and to simplify the structural assignment of the resulting cryptands using techniques like NMR. acs.orgnih.gov

Another significant approach to constructing complex molecular architectures is through template-directed synthesis. This method utilizes a central ion or molecule (the template) to organize the precursor fragments into a specific arrangement before the final covalent bonds of the macrocycle are formed, significantly increasing the yield of the desired product. nih.gov This has been a particularly successful strategy for the synthesis of mechanically interlocked molecules like catenanes and rotaxanes. nih.gov While direct examples involving 2-ethyl-1,3-dioxane are not prominent in the literature, the general principles are applicable. For example, the synthesis of rotaxanes has been achieved using large macrocycles containing two 2,6-bis(N-alkyl-benzimidazolyl)pyridine ligands, where the macrocycle and thread components self-assemble in the presence of a metal ion template before being "stoppered" to form the interlocked structure. nih.gov

The synthesis of these complex molecules relies on a variety of macrocyclization reactions, including macrolactonization, macrolactamization, and transition metal-catalyzed cross-coupling reactions. nih.gov The choice of reaction depends on the functional groups present in the building blocks. For instance, the formation of imine-based macrocycles through the reaction of dialdehydes and diamines is a thermodynamically controlled process that can lead to either simple macrocycles or more complex structures like nih.govcatenanes. lew.ro

The table below summarizes the types of complex molecular architectures that can be synthesized using 1,3-dioxane-containing building blocks, along with the general synthetic strategies employed.

| Molecular Architecture | General Synthetic Strategy | Role of 1,3-Dioxane Moiety | Representative Metals/Guests |

| Crown Ethers | Williamson ether synthesis, Templated macrocyclization | Preorganization of precursors, influencing cavity size and shape | Alkali and alkaline earth metal cations |

| Cryptands | Multi-step nucleophilic substitution, Templated synthesis | Preorganization for macrocyclization, structural monitoring | Metal cations, organic molecules |

| Rotaxanes | Metal-templated threading followed by stoppering | Component of the macrocycle or thread | Transition metal ions (e.g., Fe(II)) |

| Catenanes | Metal-templated interlocking of macrocycles | Component of the interlocked rings | Transition metal ions |

| Macrocyclic Diamine Alkaloids | Intramolecular Stille coupling | Part of a complex heterocyclic system | Not applicable |

While the direct synthesis of complex ligands from 2-ethyl-1,3-dioxane is not extensively documented, the established methodologies for creating macrocycles and other supramolecular structures using the broader class of 1,3-dioxanes provide a clear framework for how this specific compound could be utilized as a valuable building block in supramolecular chemistry.

Stereochemistry and Conformational Analysis of 2 Ethyl 1,3 Dioxane Ring Systems

Fundamental Conformational Features of 1,3-Dioxanes

The 1,3-dioxane (B1201747) ring, analogous to cyclohexane (B81311), is not planar and adopts various non-planar conformations to relieve ring strain. The presence of two oxygen atoms in the ring, however, introduces geometric and electronic differences that distinguish its conformational behavior from that of cyclohexane.

Chair, Half-Chair, Sofa, and Twist-Boat Conformers

Like cyclohexane, the most stable conformation of the 1,3-dioxane ring is the chair conformation . thieme-connect.de This conformation minimizes both angle strain and torsional strain by allowing all bond angles to be close to the ideal tetrahedral angle and staggering the substituents on adjacent carbon atoms. However, the C-O bond is shorter than the C-C bond, which can lead to more pronounced diaxial interactions in the 1,3-dioxane ring compared to cyclohexane. thieme-connect.de

Other, less stable conformations are also present in the conformational equilibrium of 1,3-dioxanes. These include the twist-boat (also referred to as skew-boat), sofa , and half-chair conformers. researchgate.netresearchgate.net The twist-boat conformation is a flexible form that is generally higher in energy than the chair form. For the parent 1,3-dioxane, the energy difference between the chair and the 2,5-twist conformer has been calculated to be between 4.67 and 5.19 kcal/mol. researchgate.net The 1,4-twist conformation is even higher in energy. researchgate.net The half-chair and sofa conformations are typically considered transition states or high-energy intermediates in the interconversion between other conformers. researchgate.net

The relative energies of these conformers determine their population at a given temperature. For unsubstituted 1,3-dioxane, the chair conformation is overwhelmingly favored, with the preference for the chair over the skew-boat conformation estimated to be at least 4 kcal/mol. researchgate.net

Potential Energy Surface Studies and Conformational Isomerizations

The interconversion between different conformers of the 1,3-dioxane ring can be visualized using a potential energy surface (PES). The PES maps the potential energy of the molecule as a function of its geometric parameters, revealing the energy minima corresponding to stable conformers and the transition states that connect them.

Quantum-chemical studies have been employed to explore the PES of 1,3-dioxanes. researchgate.netchemrxiv.orgacs.orgnih.gov These studies have identified pathways for the conformational isomerization between the equatorial and axial chair conformers. researchgate.net For instance, the chair-to-chair interconversion can proceed through intermediate twist conformations. researchgate.net The energy barriers for these isomerizations have been estimated through computational methods. For the parent 1,3-dioxane, the transition state between the chair and the 2,5-twist conformer is calculated to be significantly higher in energy than the chair conformer. researchgate.net

The study of the PES is crucial for understanding the dynamics of the 1,3-dioxane ring and how substituents, such as the ethyl group at the C-2 position, can influence the relative energies of the conformers and the barriers to their interconversion. Recent advancements have utilized automated PES exploration tools to discover new reaction and isomerization pathways for molecules like 1,3-dioxane. chemrxiv.orgacs.orgnih.gov

Stereochemical Influence of the 2-Ethyl Substituent

The introduction of an ethyl group at the C-2 position of the 1,3-dioxane ring has a profound effect on the conformational equilibrium of the molecule. The preference of the ethyl group for either an axial or equatorial position is governed by a delicate balance of steric and electronic factors.

Axial and Equatorial Preferences of Alkyl Groups at C-2

It is a well-established principle in conformational analysis that substituents on a six-membered ring generally prefer the equatorial position to minimize steric interactions with other axial substituents. This preference is particularly pronounced for alkyl groups at the C-2 position of the 1,3-dioxane ring. lew.rochegg.com

The equatorial preference for a 2-alkyl group in 1,3-dioxane is greater than that observed in cyclohexane. chegg.compsu.edu This is attributed to the shorter C-O bond lengths compared to C-C bonds, which brings an axial substituent at C-2 into closer proximity with the axial hydrogens at C-4 and C-6, leading to increased 1,3-diaxial interactions. thieme-connect.depsu.edu Consequently, the 2-ethyl-1,3-dioxane molecule exists predominantly in the conformation where the ethyl group occupies the equatorial position. nih.gov

A-Values and Conformational Equilibria

The quantitative measure of the conformational preference of a substituent is its A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformations. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

The A-values for alkyl groups at the C-2 position of the 1,3-dioxane ring are significantly higher than those for the same groups in cyclohexane, reflecting the enhanced steric strain of the axial orientation in the dioxane system. lew.ropsu.edu For comparison, the A-value for a methyl group in cyclohexane is approximately 1.70 kcal/mol, while in the 2-position of 1,3-dioxane, it is estimated to be ≥3.55 kcal/mol. researchgate.netmasterorganicchemistry.com The A-value for an ethyl group in cyclohexane is about 1.75 kcal/mol. masterorganicchemistry.com While a specific A-value for the 2-ethyl group in 1,3-dioxane is not readily found in the provided search results, it is expected to be substantial and greater than its value in cyclohexane, leading to a strong preference for the equatorial conformer.

The conformational equilibrium constant (K) can be calculated from the A-value using the equation ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. researchgate.net A high A-value for the 2-ethyl group signifies a large equilibrium constant, heavily favoring the equatorial conformer of 2-ethyl-1,3-dioxane.

Non-Bonded Interactions and Steric Effects

The preference for the equatorial orientation of the 2-ethyl group is primarily driven by the avoidance of unfavorable non-bonded interactions. When the ethyl group is in the axial position, it experiences significant steric repulsion from the axial hydrogen atoms at the C-4 and C-6 positions. These 1,3-diaxial interactions are a form of steric strain that destabilizes the axial conformer.

The puckering of the 1,3-dioxane ring in the O-C-O region further exacerbates these interactions compared to cyclohexane. psu.edu The shorter C-O bonds (approximately 1.43 Å) compared to C-C bonds (approximately 1.53 Å) result in a closer approach of the axial substituent at C-2 to the syn-axial hydrogens. psu.edu This increased steric hindrance is the main reason for the large A-value and the pronounced equatorial preference of the 2-ethyl group.

In contrast, an equatorial ethyl group projects away from the ring, minimizing these destabilizing interactions and resulting in a more stable conformation. The rotational conformation of the ethyl group itself will also be influenced by its environment, adopting a staggered arrangement to minimize torsional strain.

Spectroscopic Investigations of Conformational Dynamics

Spectroscopic methods are pivotal in the study of the conformational landscape of 2-ethyl-1,3-dioxane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into the molecule's three-dimensional structure and dynamic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment

NMR spectroscopy is a powerful tool for assigning the conformation of 2-ethyl-1,3-dioxane. By analyzing various NMR parameters, researchers can deduce the predominant conformation and the stereochemical relationships between its atoms.

The ¹H NMR spectrum of 1,3-dioxane and its derivatives is characterized by distinct chemical shifts and coupling constants that are highly sensitive to the orientation of the protons within the ring. In the case of 2-ethyl-1,3-dioxane, the protons on the dioxane ring occupy different chemical environments, leading to separate signals. docbrown.info The chemical shifts (δ) and spin-spin coupling constants (J) provide critical information about the chair conformation, which is the most stable form.

The analysis of vicinal coupling constants (³J) is particularly informative for determining the dihedral angles between adjacent protons, and by extension, the ring's conformation. rsc.org For instance, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons are characteristically different, allowing for the assignment of their relative positions. Anomalous ¹H NMR chemical shifts and one-bond C-H coupling constants, sometimes referred to as Perlin effects, can be interpreted through stereoelectronic interactions. acs.org

Table 1: Representative ¹H NMR Data for Substituted 1,3-Dioxane Rings This table presents typical ranges for chemical shifts and coupling constants observed in 1,3-dioxane systems, which are foundational for the analysis of 2-ethyl-1,3-dioxane.

| Proton Position | Typical Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Inferred Orientation |

|---|---|---|---|

| H_ax (C4/C6) | Lower field | ³J_ax,ax ≈ 10-13 | Axial |

| H_eq (C4/C6) | Higher field | ³J_ax,eq ≈ 2-5 | Equatorial |

| H_ax (C5) | Lower field | ³J_eq,eq ≈ 1-3 | Axial |

| H_eq (C5) | Higher field | Equatorial | |

| H (C2) | Variable |

Nuclear Overhauser Effect (NOE) experiments are instrumental in determining the spatial proximity of protons, which is crucial for confirming stereochemical assignments. dokumen.pub In 2-ethyl-1,3-dioxane, NOE correlations can be observed between protons that are close in space, even if they are not directly connected through chemical bonds. For instance, an NOE between the proton at C2 and axial protons at C4 and C6 would provide strong evidence for the equatorial orientation of the ethyl group. Two-dimensional NMR techniques like NOESY are particularly powerful for systematically identifying these spatial relationships. researchgate.net

At room temperature, the 1,3-dioxane ring undergoes rapid conformational flipping between two chair forms. To study the individual conformers, low-temperature NMR experiments are employed. researchgate.netmdpi.com By lowering the temperature, the rate of this ring inversion can be slowed down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. nih.govnih.govcdnsciencepub.com This technique allows for the direct measurement of the energy barrier for the conformational flipping process and the determination of the relative populations of the different conformers. researchgate.net The coalescence temperature, at which the separate signals for the conformers merge into a single averaged signal, provides a quantitative measure of the energy barrier to inversion. mdpi.com

Computational Chemistry in Conformational Analysis

Computational chemistry provides a theoretical framework to complement experimental findings and to gain deeper insights into the conformational preferences and dynamics of 2-ethyl-1,3-dioxane.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) calculations are powerful computational methods used to predict the geometric and energetic properties of molecules. eurjchem.com These methods can be used to calculate the relative energies of different conformers of 2-ethyl-1,3-dioxane, such as the chair and twist-boat forms, and to determine the transition state structures and energy barriers for conformational interconversions. researchgate.netresearchgate.net

Studies on related 1,3-dioxane systems have shown that methods like Hartree-Fock (HF) and DFT functionals such as B3LYP, when combined with appropriate basis sets (e.g., 6-31G(d)), can provide reliable predictions of conformational energies and geometries. researchgate.netnih.gov For the parent 1,3-dioxane, the chair conformer is significantly more stable than the twist conformers. researchgate.net The introduction of a substituent at the C2 position, such as an ethyl group, influences the conformational equilibrium, and computational methods can quantify these effects. researchgate.net

Table 2: Calculated Relative Energies of 1,3-Dioxane Conformers This table illustrates the typical energy differences between conformers of the parent 1,3-dioxane as calculated by various computational methods. These values provide a baseline for understanding the energetic landscape of substituted dioxanes like 2-ethyl-1,3-dioxane.

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair | HF | 6-31G(d) | 0.00 |

| 2,5-Twist | HF | 6-31G(d) | 4.67 ± 0.31 researchgate.net |

| 1,4-Twist | HF | 6-31G(d) | 6.03 ± 0.43 researchgate.net |

| Chair | DFT (B3LYP) | 6-31G* | 0.00 |

| 2,5-Twist | DFT (B3LYP) | 6-31G* | 5.19 ± 0.8 researchgate.net |

| 1,4-Twist | DFT (B3LYP) | 6-31G* | 6.19 ± 0.8 researchgate.net |

These computational approaches are also used to calculate NMR parameters, such as chemical shifts and coupling constants, which can then be compared with experimental data to validate the predicted conformations. researchgate.net The good agreement often observed between calculated and experimental values reinforces the accuracy of the conformational models derived from these studies. researchgate.net

Molecular Mechanics Force Field Limitations and Applications

Molecular mechanics (MM) force fields are a vital computational tool for exploring the conformational landscape of molecules like 2-ethyl-1,3-dioxane. These classical models treat molecules as a collection of atoms held together by springs, offering a computationally efficient way to calculate molecular geometries and relative energies. rsc.org Force fields such as MM2, MM3, and MM4 have been developed and refined over the years to provide accurate predictions for a wide range of organic molecules. nih.gov

However, the accuracy of a force field is inherently limited by its parameterization. rsc.org For a molecule like 2-ethyl-1,3-dioxane, the parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions involving the acetal (B89532) group are critical. Standard force fields may not always perfectly replicate the subtle electronic effects present in the 1,3-dioxane ring. For instance, accurately modeling the anomeric effect, a key stereoelectronic feature in this system, can be challenging for some force fields. researchgate.net

Despite these limitations, MM force fields find broad application in the study of 2-ethyl-1,3-dioxane and related compounds. They are extensively used for:

Initial conformational searches: Identifying the low-energy conformers of the molecule.

Predicting geometries: Determining the bond lengths, bond angles, and dihedral angles of different conformers. nih.gov

Estimating relative conformational energies: Providing insights into the relative populations of different conformers at equilibrium. nih.gov

More advanced, data-driven approaches are now being used to develop force fields with broader chemical space coverage and improved accuracy, which will benefit the study of complex molecules like substituted 1,3-dioxanes. rsc.org

Calculation of Conformational Energies (ΔE, ΔH⁰, ΔS⁰, ΔG⁰)

The relative stability of the different conformers of 2-ethyl-1,3-dioxane can be quantified by calculating the differences in their electronic energy (ΔE), standard enthalpy (ΔH⁰), standard entropy (ΔS⁰), and standard Gibbs free energy (ΔG⁰). researchgate.net The Gibbs free energy difference is particularly important as it determines the position of the conformational equilibrium.

For 2-substituted 1,3-dioxanes, the primary equilibrium is between the chair conformers with the substituent in the axial and equatorial positions. thieme-connect.de Due to more significant diaxial interactions between a substituent at the C2 position and the axial hydrogens at C4 and C6, equatorial substitution is generally thermodynamically favored. thieme-connect.de

Computational methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT) calculations, are employed to determine these energy differences. tandfonline.comresearchgate.net For the parent 1,3-dioxane, the energy difference between the chair and the 2,5-twist conformer has been calculated to be around 4.85 to 5.14 kcal/mol. researchgate.net For substituted 1,3-dioxanes, the conformational energies of substituents are key to understanding their behavior. researchgate.net

Table 1: Calculated Conformational Energy Parameters for 1,3-Dioxane Isomerization

| Parameter | Value (kcal/mol) | Method | Reference |

|---|---|---|---|

| ΔGc–t⁰ (Chair to 2,5-Twist) | 4.85 ± 0.08 | MP2 | researchgate.net |

| ΔGc–t⁰ (Chair to 2,5-Twist) | 5.14 ± 0.08 | DFT | researchgate.net |

| ΔE (Chair to 2,5-Twist) | 4.67 ± 0.31 | HF | researchgate.net |

| ΔE (Chair to 2,5-Twist) | 5.19 ± 0.8 | DFT | researchgate.net |

| ΔE (2,5-Twist to 1,4-Twist) | 1.36 ± 0.12 | HF | researchgate.net |

Note: These values are for the parent 1,3-dioxane and provide a baseline for understanding the energetics of the ring system.

Analysis of Stereoelectronic Effects (e.g., Anomeric Effect, Hyperconjugation)

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, are crucial in understanding the behavior of 2-ethyl-1,3-dioxane. wikipedia.org The most significant of these is the anomeric effect.

The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position, despite the steric hindrance this may cause. researchgate.netbasna.ir This effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair on a ring heteroatom (oxygen) and the antibonding (σ) orbital of the C-substituent bond (nO → σC-R). researchgate.net

While hyperconjugation is a widely accepted explanation for the anomeric effect, some studies suggest that electrostatic interactions between local dipoles may also be a significant factor. researchgate.net The debate highlights the complexity of these stereoelectronic phenomena. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Mobility and Dipolar Correlation

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of 2-ethyl-1,3-dioxane, including its conformational mobility and the time-dependent correlation of its dipole moment. psu.eduacs.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of the molecule over time, providing insights into how it flexes, vibrates, and undergoes conformational changes. mdpi.com

MD simulations can be used to:

Explore the potential energy surface: By simulating the molecule at different temperatures, it is possible to observe transitions between different conformational minima and map out the energy landscape. mdpi.com

Calculate dynamic properties: Properties such as the rate of ring inversion and the rotational correlation times of different parts of the molecule can be calculated from the simulation trajectories.

Determine the dipolar autocorrelation function: This function, g(t), describes how the orientation of the molecule's dipole moment at a given time is correlated with its orientation at a later time. psu.eduacs.org The Fourier transform of the dipolar autocorrelation function can be related to the dielectric relaxation spectrum, which can be measured experimentally. psu.eduacs.org

For molecules with flexible side chains like 2-ethyl-1,3-dioxane, MD simulations can reveal the coupling between the conformational motions of the ring and the side chain. The choice of force field is critical for obtaining accurate results from MD simulations. kinampark.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Ethyl-1,3-dioxane |

| Cyclohexane |

| 1,3-Dioxane |

| 2-Alkoxy-1,3-dioxanes |

| 2-Fluoro-1,3-dioxane |

| 2-Chloro-1,3-dioxane |

| 2-Methyl-1,3-dioxane |

| N,N,2-trimethyl-2-amino-1,3-dioxane |

| 1,3-Dithiane |

| 1,3-Oxathiane |

Reactivity and Mechanistic Investigations of 2 Ethyl 1,3 Dioxane

Hydrolysis Pathways and Kinetics

The hydrolysis of 2-Ethyl-1,3-dioxane, the cleavage of the acetal (B89532) to its constituent aldehyde (propionaldehyde) and diol (1,3-propanediol), is a cornerstone of its reactivity profile. This transformation is typically catalyzed by acids and proceeds through well-studied mechanistic routes.

Acid-Catalyzed Hydrolysis Mechanisms (A-1 and A-Se2)

The acid-catalyzed hydrolysis of acetals like 2-Ethyl-1,3-dioxane generally proceeds through two primary mechanisms, distinguished by the timing of bond-breaking and bond-making steps. The specific pathway is often influenced by the structure of the acetal and the reaction conditions.

The A-1 (unimolecular) mechanism is a stepwise process. beilstein-journals.org It begins with the rapid and reversible protonation of one of the ring oxygen atoms by a hydroxonium ion (H₃O⁺), the active catalyst in aqueous acid solutions. chemguide.co.uklibretexts.org This is followed by the rate-determining step: the slow cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. beilstein-journals.org This carbocation is then rapidly attacked by a water molecule. Subsequent deprotonation yields the hemiacetal, which quickly hydrolyzes further to the final products: propionaldehyde (B47417) and 1,3-propanediol (B51772). The A-1 mechanism is favored for acetals that can form relatively stable carbocation intermediates.

The A-SE2 (bimolecular) mechanism is a concerted process. researchgate.nethawaii.edu In this pathway, the proton transfer from the acid catalyst to the oxygen atom and the nucleophilic attack by a water molecule on the acetal carbon occur simultaneously in the rate-determining step. hawaii.edu This avoids the formation of a discrete carbocation intermediate. This mechanism can be favored when the formation of a carbocation is structurally disfavored or under specific catalytic conditions, such as general acid catalysis where a weaker acid than H₃O⁺ is the proton donor. researchgate.net For many simple cyclic acetals, the A-1 pathway is considered the predominant route for hydrolysis in strongly acidic aqueous solutions.

Influence of Substituents and Solvent Polarity on Hydrolysis Rates

The rate of hydrolysis of 2-Ethyl-1,3-dioxane is significantly affected by both structural modifications (substituents) and the nature of the reaction medium (solvent polarity).

Substituent Effects: The electronic nature of substituents on the dioxane ring can dramatically alter the rate of hydrolysis. Generally, a higher degree of substitution at the central carbon (C2) of an acetal increases the hydrolysis rate. researchgate.net The ethyl group at the C2 position of 2-Ethyl-1,3-dioxane helps to stabilize the positive charge of the intermediate oxocarbenium ion formed during A-1 hydrolysis through an inductive effect, thus accelerating the reaction compared to formaldehyde (B43269) acetals (which have only hydrogens at C2). Studies on related 2-phenyl-1,3-dioxanes have shown that electron-donating groups on the phenyl ring increase the hydrolysis rate, while electron-withdrawing groups decrease it, consistent with a mechanism involving carbocation formation. lookchem.com

Solvent Polarity: The polarity of the solvent plays a crucial role in the kinetics of hydrolysis. beilstein-journals.org Reactions involving the formation of charged intermediates, such as the oxocarbenium ion in the A-1 mechanism, are generally accelerated in more polar solvents. The polar solvent molecules stabilize the charged transition state, lowering the activation energy and increasing the reaction rate. For instance, in water-dioxane mixtures, the hydrolysis rate of acetals increases as the proportion of water (the more polar component) increases. rjpn.org This is attributed to the enhanced stabilization of the oxonium ion intermediate by the polar protic solvent.

Interactive Data Table: Factors Influencing Acetal Hydrolysis Rate

| Factor | Influence on Rate | Rationale |

|---|---|---|

| Electron-donating substituents | Increase | Stabilize the intermediate oxocarbenium ion. lookchem.com |

| Electron-withdrawing substituents | Decrease | Destabilize the intermediate oxocarbenium ion. lookchem.com |

| Increased Solvent Polarity | Increase | Stabilizes the charged transition state and intermediates. rjpn.org |

| Steric Hindrance | Decrease | Can hinder the approach of the catalyst or nucleophile. |

Catalytic Strategies for Acetal Deprotection

The hydrolysis of 2-Ethyl-1,3-dioxane is synthetically equivalent to the deprotection of a carbonyl group. A variety of catalytic methods have been developed to achieve this transformation under different conditions. acs.orgosti.gov

Brønsted and Lewis Acids: Traditional methods almost always employ Brønsted or Lewis acid catalysts. unt.edu Aqueous solutions of strong mineral acids like hydrochloric acid or sulfuric acid are effective. chemguide.co.uk Lewis acids are also widely used catalysts for deprotection. researchgate.net For example, indium(III) trifluoromethanesulfonate (B1224126) has been shown to be an efficient catalyst for the deprotection of acetals under neutral conditions via transacetalization with acetone (B3395972), a method that is compatible with other acid-sensitive groups. organic-chemistry.org

Solid Acid Catalysts: To improve catalyst recovery and simplify purification, heterogeneous solid acid catalysts have been developed. These materials offer the advantages of being reusable and easily separated from the reaction mixture. Titanium cation-exchanged montmorillonite (B579905), for example, has been reported as a recyclable and strong solid acid catalyst for the efficient deprotection of various acetals. researchgate.netoup.com Other examples include silica (B1680970) sulfuric acid and Amberlyst-15. unt.edu

Mild and Chemoselective Methods: Modern synthetic chemistry often requires mild conditions that tolerate other functional groups. Bismuth(III) salts have been used for acetal deprotection. unt.edu Another approach involves using sodium tetrakis(3,5-trifluoromethylphenyl)borate in water, which can quantitatively convert 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) within minutes. organic-chemistry.org

Oxidation Reactions

The 1,3-dioxane (B1201747) ring can undergo oxidation under various conditions, leading to different products depending on the oxidizing agent and the reaction environment.

Reactions with Strong Oxidizing Agents (e.g., KMnO₄, CrO₃)

Strong oxidizing agents can cleave the 2-Ethyl-1,3-dioxane ring.

Potassium Permanganate (B83412) (KMnO₄): This powerful oxidizing agent is capable of oxidizing acetals. In some cases, oxidation can occur at the C-H bond of the acetal carbon. For example, the oxidation of 2-phenyl-5-ethyl-5-hydroxymethyl-1,3-dioxane with potassium permanganate in acetone has been reported to yield 2-phenyl-5-ethyl-1,3-dioxane-5-carboxylic acid, although with very low selectivity and yield. google.com The oxidation of lignin (B12514952) model compounds bearing similar structures with KMnO₄ in acetic acid leads to cleavage of Cα-Cβ bonds, producing acidic and aldehydic products. rsc.org

Chromium Trioxide (CrO₃): Jones oxidation, which uses chromium trioxide in the presence of sulfuric acid, is a powerful method for oxidizing alcohols. saskoer.ca While cyclic acetals are generally stable to mild chromium reagents, strongly acidic and oxidizing conditions like the Jones reagent can lead to cleavage and the formation of lactones or other related products. organic-chemistry.org

Atmospheric Oxidation Mechanisms of 1,3-Dioxanes

Volatile organic compounds like 1,3-dioxanes are subject to oxidation in the atmosphere, primarily initiated by hydroxyl (OH) radicals during the day. chemistryviews.org While specific data for 2-ethyl-1,3-dioxane is limited, extensive studies on the parent 1,3-dioxane provide a clear mechanistic framework. chemistryviews.orgnih.gov

The primary degradation pathway begins with the abstraction of a hydrogen atom by an OH radical. chemistryviews.org This abstraction preferentially occurs from the α-carbon positions (C2, C4, C6) adjacent to the oxygen atoms, as the resulting radical is stabilized. For 1,3-dioxane, H-atom abstraction from an α-carbon is the principal mode of attack. chemistryviews.org

Following H-atom abstraction, the resulting radical reacts with atmospheric oxygen (O₂) to form a peroxy radical. This peroxy radical can then undergo further reactions, often leading to ring-opening. The major products identified from the OH radical-initiated oxidation of 1,3-dioxane are (2-oxoethoxy)methyl formate (B1220265) and formic acid. nih.gov The mechanism involves C-C bond cleavage of the alkoxy radical intermediate formed after the initial H-atom abstraction. chemistryviews.org It is expected that 2-Ethyl-1,3-dioxane would follow a similar degradation pathway, initiated by H-atom abstraction, likely from the C2 position due to the presence of the activating ethyl group, followed by ring fragmentation.

Reduction Reactions with Hydride Reagents

The reduction of 1,3-dioxanes using hydride reagents is a well-established method for the regioselective cleavage of the acetal ring, yielding protected hydroxyl groups. While direct studies on 2-Ethyl-1,3-dioxane are not extensively detailed in the literature, the reactivity patterns can be inferred from studies on analogous 1,3-dioxane derivatives.

Borane (B79455) in tetrahydrofuran (B95107) (THF) has been shown to be an effective reagent for the reductive cleavage of both cyclic and acyclic acetals and ketals under mild conditions, typically at or slightly above room temperature. cdnsciencepub.com The reaction converts the cyclic acetal into a hydroxy ether. cdnsciencepub.com The mechanism of this reduction is believed to be similar to that involving lithium aluminum hydride-aluminum chloride (LiAlH₄-AlCl₃), proceeding through an oxocarbonium ion intermediate. cdnsciencepub.com

The regioselectivity of the ring opening is influenced by the substitution pattern on the 1,3-dioxane ring. cdnsciencepub.com For instance, in the reduction of 2-phenyl-4-methyl-1,3-dioxane, the cleavage is directed by the stability of the intermediate oxocarbonium ion. cdnsciencepub.com It is proposed that the borane preferentially attacks one of the oxygen atoms of the dioxane ring, leading to the formation of the most stabilized oxocarbonium ion. cdnsciencepub.com Electron-withdrawing groups on the ring have been observed to slow down the reaction rate. cdnsciencepub.com

Common hydride reagents used for the reduction of related dioxolanes, which share chemical similarities with dioxanes, include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). The primary products of these reductions are alcohols.

Table 1: General Observations for Hydride Reduction of 1,3-Dioxanes

| Reagent | Conditions | Product Type | Mechanistic Feature |

|---|---|---|---|

| Borane-THF | Room temperature or slightly elevated | Hydroxy ether | Oxocarbonium ion intermediate cdnsciencepub.com |

| LiAlH₄-AlCl₃ | Not specified | Hydroxy ether | Similar mechanism to Borane-THF cdnsciencepub.com |

| LiAlH₄ | Dry ether | Alcohols | General reducing agent |

Nucleophilic Substitution Reactions

The 1,3-dioxane ring itself is generally stable towards nucleophilic attack unless activated. However, molecules containing the 2-Ethyl-1,3-dioxane moiety can participate in nucleophilic substitution reactions if a suitable leaving group is present on a side chain. For example, the related compound 2-(1,3-dioxan-2-yl)ethyltriphenylphosphonium (B8338421) bromide contains a bromide anion, which enhances its reactivity in nucleophilic substitution reactions. cymitquimica.com Similarly, 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane utilizes its bromoethyl group for further functionalization through nucleophilic substitution or cross-coupling reactions. angenechemical.com

In these cases, the 1,3-dioxane ring acts as a protecting group or a stable structural component while the substitution occurs elsewhere in the molecule. The stability of the dioxane ring is a key feature in these synthetic applications. cymitquimica.com

Radical Chemistry of Cyclic Acetals

The C-H bond at the C2 position of 1,3-dioxanes is susceptible to radical abstraction, making these compounds valuable precursors for radical-mediated carbon-carbon bond formation.

Hydrogen Atom Transfer Processes

The generation of a radical from 2-Ethyl-1,3-dioxane can be initiated through a hydrogen atom transfer (HAT) process. This is often achieved using photocatalysis. researchgate.netthieme-connect.com In this process, a photocatalyst, upon absorbing light, becomes excited and can abstract a hydrogen atom from the C2 position of the dioxane ring. researchgate.net The stability of the resulting radical is enhanced by the presence of the adjacent oxygen atoms. nih.govacs.org

Visible-light-promoted HAT has been demonstrated for 1,3-dioxolane (B20135), a closely related cyclic acetal, in the presence of an iridium photocatalyst and a persulfate initiator. nsf.govacs.org This generates a dioxolanyl radical that can engage in further reactions. nsf.govacs.org The principles of these reactions are applicable to 2-Ethyl-1,3-dioxane. The presence of the ethyl group at the C2 position is not expected to fundamentally alter the propensity for hydrogen abstraction at that site.

Factors influencing the efficiency and selectivity of photocatalytic HAT include the choice of photocatalyst, the solvent, and the electronic properties of the C-H bond. researchgate.netthieme-connect.com

Addition Reactions to Electron-Deficient Alkenes and Imines

Once formed, the 2-ethyl-1,3-dioxan-2-yl radical is nucleophilic and can readily add to electron-deficient π systems, such as activated alkenes and imines. nsf.govmdpi.com This provides a powerful method for constructing more complex molecular architectures.

A visible-light-promoted reaction has been described for the addition of 1,3-dioxolane to various electron-deficient alkenes. nsf.govacs.org The proposed mechanism involves the following key steps:

Generation of the dioxolanyl radical via photocatalytic HAT. nsf.gov

Conjugate addition of the nucleophilic radical to the electron-deficient alkene, forming a new carbon-centered radical intermediate. nsf.gov

Propagation of a radical chain via hydrogen atom transfer from another molecule of the acetal to the newly formed radical, yielding the final product and regenerating the dioxolanyl radical. nsf.gov

This type of radical addition has also been extended to imine derivatives. mdpi.comnih.gov For instance, radical additions to N-acylhydrazones can be mediated by various methods, including photolysis in the presence of a sensitizer. nih.gov The addition of the 1,3-dioxolan-2-yl radical to chiral N-acylhydrazones has been achieved with high diastereoselectivity. nih.gov

Table 2: Radical Addition of Cyclic Acetals to Unsaturated Systems

| Radical Source | Acceptor | Conditions | Key Features |

|---|---|---|---|

| 1,3-Dioxolane | Electron-deficient alkenes | Visible light, Ir-photocatalyst, persulfate | Radical chain mechanism, HAT propagation nsf.govacs.org |

| 1,3-Dioxolane | Chiral N-acylhydrazones | Photolysis, benzophenone, InCl₃ | High diastereoselectivity nih.gov |

Thermochemical and Pyrolysis Studies

Thermochemical data for 2-Ethyl-1,3-dioxane is available from sources such as the NIST Chemistry WebBook, which provides information on its physical properties. nist.gov

Table 3: Physical Properties of 2-Ethyl-1,3-dioxane

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₂ nist.gov |

| Molecular Weight | 116.1583 g/mol nist.gov |

Studies on the pyrolysis and oxidation of 1,3-dioxane and its derivatives are crucial for understanding their combustion behavior, particularly as potential biofuels. unizar.esresearchgate.net The pyrolysis of alkyl-substituted 1,3-dioxolanes, which are structurally similar to 2-Ethyl-1,3-dioxane, has been investigated using molecular dynamics simulations. osti.gov These studies aim to elucidate the complex reaction networks and product distributions during thermal decomposition. osti.gov

Kinetic modeling studies of 1,3-dioxane oxidation have shown that its reactivity differs from that of 1,3-dioxolane, with these differences stemming from the bond dissociation energies within their respective molecular structures. researchgate.net In the context of the auto-ignition of hydrocarbons, cyclic ethers like 2-Ethyl-1,3-dioxane can be formed as intermediate species. For example, the decomposition of a QOOH radical can lead to the formation of OH and 2-ethyl-1,3-dioxane with a calculated energy barrier of -12.9 kcal/mol. semanticscholar.org

Kinetic and Thermodynamic Studies of Acetal Formation and Decomposition

The formation of 2-Ethyl-1,3-dioxane, an acetal, is a reversible reaction between propanal and 1,3-propanediol, typically under acidic catalysis. The kinetics and thermodynamics of this process are governed by the principles of acetal chemistry.

While specific kinetic data for the formation of 2-Ethyl-1,3-dioxane was not found, studies on the hydrolysis of related compounds in dioxane-water mixtures provide insights into the kinetics of reactions involving the dioxane structure. For example, the hydrolysis of (Z)- and (E)-O-methyl-4-methoxybenzohydroximoyl chloride has been studied in various dioxane-water compositions, yielding Grunwald-Winstein m values and activation parameters (ΔH‡ and ΔS‡). acs.org

Kinetic modeling of the combustion of 1,3-dioxane involves calculating rate coefficients for elementary reactions, such as H-atom abstraction and ring-opening, over a range of temperatures and pressures. researchgate.net These theoretical studies are essential for understanding the decomposition pathways of cyclic acetals under high-temperature conditions. researchgate.net

Applications in Advanced Organic Synthesis

Role as a Synthetic Intermediate

Beyond its role as a protecting group, the 2-ethyl-1,3-dioxane moiety can serve as a versatile synthetic intermediate, providing a structural framework that can be further elaborated into more complex molecules.

The 1,3-dioxane (B1201747) ring is a structural motif found in a number of natural products. thieme-connect.de Consequently, synthetic strategies targeting these complex molecules often involve the construction of a 1,3-dioxane core at an early stage. For example, substituted 1,3-dioxanes have been utilized in the synthesis of receptor ligands and other biologically active compounds. mdpi.com The stereochemistry of the substituents on the dioxane ring can be controlled, making it a valuable chiral building block.

In the pharmaceutical industry, derivatives of 1,3-dioxane are of significant interest. Research has shown that certain 1,3-dioxane derivatives can act as modulators to overcome multidrug resistance in cancer cells. nih.gov In these instances, the 1,3-dioxane core serves as a scaffold for the attachment of various pharmacophoric groups. Furthermore, the chemical stability and structural rigidity of the 1,3-dioxane ring make it an attractive component in the design of new drug candidates.

Development of Advanced Materials

The unique structure of 2-Ethyl-1,3-dioxane, characterized by its cyclic acetal (B89532) group, serves as a foundation for its use in creating innovative materials with tailored properties. Its applications range from being a component in polymer synthesis to a key element in the architecture of dynamic and functional networks.

Precursors for Polymer and Resin Synthesis

While the direct polymerization of 2-Ethyl-1,3-dioxane is not common, its derivatives are being explored as monomers in resin synthesis. Research has indicated the use of functionalized versions of the molecule, such as 2-ethyl-1,3-dioxane-methacrylic acid, in the synthesis of specialized resins google.com. This approach involves modifying the core 2-Ethyl-1,3-dioxane structure to include a polymerizable group, thereby allowing it to be incorporated into a larger polymer chain.

Conversely, in some industrial processes, 2-alkyl-1,3-dioxanes, including the ethyl variant, have been identified as odorous byproducts in the wastewater generated during the manufacture of polyester (B1180765) resins dss.go.th. This highlights the compound's presence and chemical stability within polymerization environments, even when it is not the intended product.

Integration into Covalent Adaptable Networks and Functional Membranes

The acetal linkage within 2-Ethyl-1,3-dioxane is a prime example of a dynamic covalent bond, which is fundamental to the development of Covalent Adaptable Networks (CANs). CANs are a class of polymers that, like thermosets, are robust under normal conditions but can be reprocessed, repaired, or recycled upon exposure to a specific stimulus, such as an acidic environment nih.govresearchgate.net.

The chemistry central to 2-Ethyl-1,3-dioxane is leveraged to create these advanced networks. By synthesizing long-chain polymers (polyols) that contain acetal groups in their backbone, materials can be designed that depolymerize under acidic conditions acs.orgresearchgate.net. This reversible nature allows the material to be broken down into its constituent monomers for recovery and reuse, embodying the principles of a circular economy nih.govresearchgate.net. The acetal group, identical to that in 2-Ethyl-1,3-dioxane, acts as a cleavable link, enabling the network to adapt and be recycled nih.govresearchgate.net.

In the realm of functional membranes, while the compound is not typically integrated into the membrane structure itself, it plays a role in processes utilizing them. For instance, in studies involving Covalent Organic Frameworks (COFs) for chemical separations, 2-ethyl-1,3-dioxane has been identified as a crucial variable in designing the reversible reaction-assisted separation process that the membrane facilitates acs.org.

Polyurethane Applications

A significant application for acetal-based chemistry lies in the field of polyurethanes (PUs). Researchers have developed a sustainable and scalable method for synthesizing acetal-containing polyols (APs) through the condensation of an aldehyde, such as propionaldehyde (B47417), with a diol nih.govresearchgate.net. Propionaldehyde provides the basis for the 2-ethyl-acetal structure.

These specialized polyols are then reacted with isocyanates to produce polyurethanes. The key innovation is the incorporation of the acid-cleavable acetal bond into the soft segment of the polyurethane researchgate.net. This allows the final polyurethane material to be fully recyclable. Under mild acidic conditions, the acetal linkages hydrolyze, breaking down the polymer into its original polyol and isocyanate precursors, which can then be recovered with high efficiency and reused to synthesize new polyurethane materials with identical properties nih.govacs.orgresearchgate.net. This marks a significant advancement toward creating closed-loop recycling systems for polyurethanes, a class of polymers that are notoriously difficult to recycle nih.govresearchgate.net.

Bio-Hybrid Fuels and Energy Applications

Heterocyclic acetals, the chemical family to which 2-Ethyl-1,3-dioxane belongs, are being investigated as promising bio-hybrid fuels. These fuels are seen as a potential solution for creating a carbon-neutral transportation sector acs.org. They can be produced from a combination of renewable resources, including bio-based feedstocks, carbon dioxide, and renewable electricity acs.org.

Studies on the combustion chemistry of 1,3-dioxane, the parent compound of 2-Ethyl-1,3-dioxane, demonstrate favorable properties for use in internal combustion engines. Research highlights that these compounds can be produced from renewable sources and exhibit reduced soot formation during engine combustion researchgate.net. The combustion chemistry of 1,3-dioxane differs substantially from similar compounds like 1,3-dioxolane (B20135), showing higher reactivity in the low-temperature regime (500-800 K) acs.org. Furthermore, related compounds such as 2-ethyl-2,4,5-trimethyl-1,3-dioxolane have demonstrated excellent antiknock performance, a critical characteristic for gasoline components.

Reactive Extraction and Purification Processes

2-Ethyl-1,3-dioxane is a key intermediate in the reactive extraction process used for the downstream separation and purification of 1,3-propanediol (B51772) (1,3-PD) from dilute aqueous solutions, such as fermentation broths researchgate.netresearchgate.netresearchgate.net. 1,3-PD is a valuable monomer for the production of polymers like polytrimethylene terephthalate (PTT) and polyurethanes researchgate.netresearchgate.net.

The process involves the reversible reaction of 1,3-propanediol with an aldehyde—in this case, propionaldehyde—to form the corresponding 2-substituted-1,3-dioxane researchgate.netresearchgate.net. The resulting 2-Ethyl-1,3-dioxane is significantly more hydrophobic than the highly water-soluble 1,3-propanediol. This difference in polarity allows the 2-Ethyl-1,3-dioxane to be selectively extracted from the aqueous phase into an organic solvent phase. Often, an excess of the aldehyde reactant (propionaldehyde) is used to serve as both the reactant and the organic extractant phase researchgate.netresearchgate.net.

Once separated, the 1,3-propanediol can be recovered from the 2-Ethyl-1,3-dioxane through hydrolysis, which reverses the initial reaction. This is typically achieved in a reactive distillation column researchgate.netresearchgate.net. Research has focused on quantifying the efficiency of this separation, with key data presented in the following table.

| Compound | Mass Distribution Coefficient (Organic/Aqueous) | Temperature Range (°C) |

|---|---|---|

| 2-Ethyl-1,3-dioxane | 3.96–5.40 | 15–50 |

| 2-Propyl-1,3-dioxane | 27.03–28.08 | 15–50 |

| 2-Isopropyl-1,3-dioxane | 38.51–57.91 | 15–50 |

The data, derived from phase equilibrium measurements, show that while 2-Ethyl-1,3-dioxane is effective, longer alkyl chains at the 2-position, such as propyl and isopropyl groups, lead to significantly higher mass distribution coefficients, indicating a more favorable transfer into the organic phase researchgate.netresearchgate.netresearchgate.netresearchgate.net. Kinetic studies have confirmed that these acetalization reactions proceed readily at room temperature, making this reactive extraction route a more effective and potentially less energy-intensive alternative to traditional distillation for purifying 1,3-propanediol researchgate.netresearchgate.netresearchgate.net.

Environmental Fate and Degradation Research

Environmental Occurrence and Sources of 2-Ethyl-1,3-dioxane and Analogs

2-Ethyl-1,3-dioxane and its analogs, such as 2-ethyl-4-methyl-1,3-dioxolane (B3021168) (EMD) and 2-ethyl-5,5-dimethyl-1,3-dioxane (B1207790) (2EDD), are synthetic compounds that have been detected in various environmental compartments, particularly in water sources. csic.esnih.gov Their presence is often linked to industrial activities, specifically from resin manufacturing plants where they are generated as by-products. csic.esresearchgate.net These compounds can be released into the environment through wastewater discharges and accidental spills, leading to the contamination of rivers and aquifers that may serve as sources for drinking water. csic.es

For instance, taste and odor episodes in drinking water supplies in the United States and Spain have been attributed to the presence of substituted dioxanes and dioxolanes. nih.govresearchgate.net An incident on the Ohio River in Pennsylvania was linked to 2-ethyl-4-methyl-1,3-dioxolane (2-EMD), which was believed to have originated from a resin manufacturer. researchgate.net Similarly, 2-ethyl-5,5-dimethyl-1,3-dioxane (2EDD) was identified as the cause of a taste and odor problem in a Pennsylvania drinking water treatment plant, with the source being a resin manufacturer's waste. researchgate.netoakland.edu In Barcelona, Spain, consumer complaints about tap water odor led to the identification of 2,5,5-trimethyl-1,3-dioxane (B1280139) (TMD) and 2EDD, with the source traced to wastewater treatment plants using byproducts from resin manufacturing. nih.gov

The hydrophilic nature of some of these compounds, like EMD, makes them resistant to removal by conventional wastewater treatment processes, contributing to their persistence in water systems. Analogs such as 1,4-dioxane (B91453) are also found in groundwater near industrial areas, often associated with past use as a stabilizer for chlorinated solvents. csic.es While the use of 1,4-dioxane in this capacity has decreased, other industrial sources continue to contribute to its environmental presence. csic.esclu-in.org The natural occurrence of 2-ethyl-1,3-dioxolane (B3050401) has been reported in apples and vanilla beans. thegoodscentscompany.com

Degradation Pathways in Environmental Compartments

Atmospheric Degradation via Hydroxyl Radicals

The primary degradation pathway for 2-Ethyl-1,3-dioxane and its analogs in the atmosphere is through reaction with hydroxyl (OH) radicals. chemistryviews.orgtandfonline.com This process is a significant sink for many volatile organic compounds (VOCs) in the troposphere. chemistryviews.orgresearchgate.net The reaction is initiated by the abstraction of a hydrogen atom from the dioxane molecule by the OH radical. chemistryviews.org For 1,3-dioxane (B1201747), studies have shown that the main point of attack is the α-carbon atom. chemistryviews.org